molecular formula C25H27NO6S B11411779 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411779
M. Wt: 469.6 g/mol
InChI Key: XCJUECOPSBLBDI-UHFFFAOYSA-N
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Description

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: , is a synthetic organic compound with a complex structure.

  • It belongs to the class of chromene derivatives and exhibits interesting pharmacological properties.
  • The compound’s molecular formula is C26H27N2O5S , and its molecular weight is approximately 481.57 g/mol .
  • Preparation Methods

    • Synthetic Routes :
      • Compound X can be synthesized through several routes, but one common method involves the condensation of an aldehyde (such as 4-ethoxybenzaldehyde ) with a thiophene-3-carboxylic acid derivative .
      • The reaction typically proceeds via a Knoevenagel condensation or a related process.
    • Reaction Conditions :
      • The reaction is often carried out in a suitable solvent (e.g., ethanol , dimethyl sulfoxide , or acetonitrile ).
      • Basic conditions (using a base like potassium carbonate or sodium hydroxide ) facilitate the condensation.
    • Industrial Production :
      • While there isn’t a large-scale industrial production of Compound X, it can be prepared on a laboratory scale for research purposes.
  • Chemical Reactions Analysis

    • Reactivity :
      • Compound X is stable under ambient conditions but can undergo various reactions due to its functional groups.
      • It may participate in oxidation , reduction , and substitution reactions.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like chromic acid or manganese dioxide can convert the thioether group to a sulfoxide or sulfone.
      • Reduction : Reducing agents like sodium borohydride or hydrogen gas over a catalyst can reduce the carbonyl group.
      • Substitution : Nucleophilic substitution reactions can occur at the benzyl or chromene positions.
    • Major Products :
      • Oxidation may yield sulfoxide or sulfone derivatives.
      • Reduction could lead to the corresponding alcohol.
      • Substitution reactions may result in various analogs.
  • Scientific Research Applications

    • Chemistry : Compound X serves as a valuable intermediate in the synthesis of other chromene-based compounds.
    • Biology and Medicine :
      • It exhibits antioxidant properties due to the presence of the chromene scaffold.
      • Researchers are exploring its potential as an anticancer agent .
      • It may interact with cellular pathways related to inflammation and oxidative stress .
    • Industry : Limited applications, but its unique structure attracts interest.
  • Mechanism of Action

    • Targets and Pathways :
      • Compound X likely interacts with enzymes , receptors , or cellular signaling pathways .
      • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Unique Features :
      • Compound X’s combination of a chromene core, thiophene ring, and benzyl group makes it distinctive.
    • Similar Compounds :
      • Some related compounds include chromene derivatives , thiophene-based compounds , and benzyl-substituted molecules .

    Properties

    Molecular Formula

    C25H27NO6S

    Molecular Weight

    469.6 g/mol

    IUPAC Name

    N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C25H27NO6S/c1-4-31-20-7-5-18(6-8-20)14-26(19-9-10-33(29,30)15-19)25(28)23-13-22(27)21-12-16(2)11-17(3)24(21)32-23/h5-8,11-13,19H,4,9-10,14-15H2,1-3H3

    InChI Key

    XCJUECOPSBLBDI-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

    Origin of Product

    United States

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